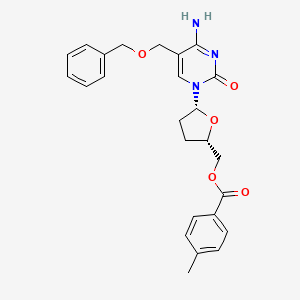
Ruthenium(3+) octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(3+) octanoate is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with octanoate ligands. Ruthenium, a transition metal belonging to the platinum group, is known for its versatile catalytic properties and ability to form stable complexes. Octanoate, also known as caprylate, is a fatty acid anion derived from octanoic acid. The combination of ruthenium and octanoate results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(3+) octanoate can be synthesized through the reaction of ruthenium trichloride with octanoic acid in the presence of a base. The general reaction involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol, and then adding octanoic acid and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Ruthenium(3+) octanoate undergoes various chemical reactions, including:
Oxidation: Ruthenium(3+) can be oxidized to higher oxidation states, such as ruthenium(4+) or ruthenium(6+), under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, such as ruthenium(2+), using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the octanoate ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Ruthenium complexes with different ligands.
科学的研究の応用
Ruthenium(3+) octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of ruthenium(3+) octanoate involves its ability to coordinate with various substrates and facilitate chemical transformations. In biological systems, this compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox reactions and form stable complexes with various ligands.
類似化合物との比較
Ruthenium(3+) chloride: A common ruthenium compound used in various catalytic applications.
Ruthenium(3+) acetylacetonate: Another ruthenium complex with different ligands, used in similar catalytic processes.
Ruthenium(3+) nitrate: Used in oxidation reactions and as a precursor for other ruthenium complexes.
Uniqueness of Ruthenium(3+) Octanoate: this compound is unique due to the presence of octanoate ligands, which impart specific solubility and reactivity properties. The fatty acid nature of octanoate makes the compound more hydrophobic, which can influence its interactions in both chemical and biological systems. Additionally, the combination of ruthenium’s catalytic properties with the octanoate ligands’ characteristics makes this compound particularly valuable in specialized applications.
特性
CAS番号 |
68957-64-2 |
|---|---|
分子式 |
C24H45O6Ru |
分子量 |
530.7 g/mol |
IUPAC名 |
octanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
InChIキー |
HAQNILKXKHODOO-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3] |
関連するCAS |
124-07-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


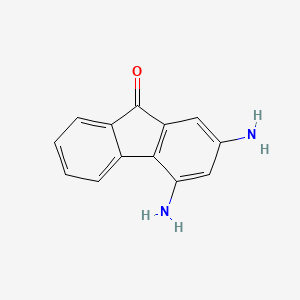

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
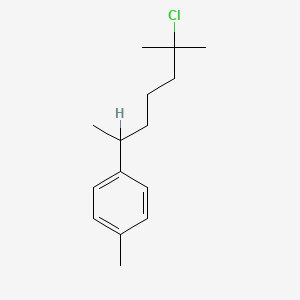


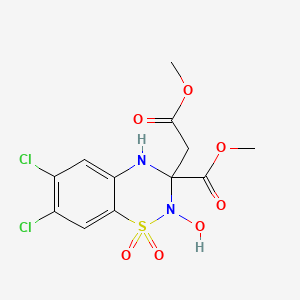
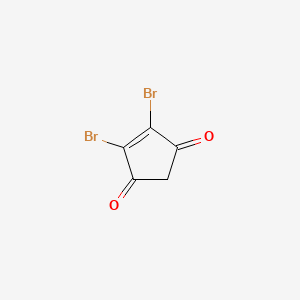
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
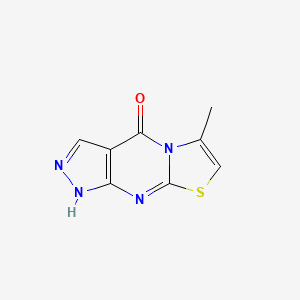
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
